1-Ethynylbicyclo[1.1.1]pentane
Overview
Description
1-Ethynylbicyclo[1.1.1]pentane is a unique compound characterized by its highly strained bicyclic structure. This compound belongs to the family of bicyclo[1.1.1]pentanes, which are known for their rigidity and three-dimensionality. These properties make them valuable in various fields, including medicinal chemistry and materials science .
Mechanism of Action
Target of Action
1-Ethynylbicyclo[1.1.1]pentane, also known as Bicyclo[1.1.1]pentane, 1-ethynyl-, is a highly strained carbocycle It’s known that the pharmaceutical industry has recognized the three-dimensional carbon framework of such compounds as suitable bioisosteres that can replace phenyl, tert-butyl, and alkyne functional groups .
Mode of Action
The mode of action of 1-Ethynylbicyclo[111]pentane involves its interaction with its targets, leading to changes in their functionIt’s known that highly strained molecules like 1-ethynylbicyclo[111]pentane can undergo direct C–H insertion without losing the integrity of their carbocyclic framework .
Biochemical Pathways
The biochemical pathways affected by 1-Ethynylbicyclo[11It’s known that such compounds have been used in the material sciences as molecular building blocks towards the synthesis of molecular rods .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Ethynylbicyclo[11It’s known that such compounds generally offer high passive permeability, high water solubility, and improved metabolic stability . These properties can significantly impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 1-Ethynylbicyclo[11It’s known that such compounds often exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring .
Preparation Methods
The synthesis of 1-Ethynylbicyclo[1.1.1]pentane typically involves the reaction of alkyl iodides with propellane under light-enabled conditions. This method is scalable and does not require catalysts, initiators, or additives . The reaction proceeds cleanly, often yielding products with around 90% purity that can be used directly in further transformations . Industrial production methods also leverage this approach due to its efficiency and scalability.
Chemical Reactions Analysis
1-Ethynylbicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and other substitution reactions can be performed using reagents like bromine or chlorine.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Ethynylbicyclo[1.1.1]pentane has several applications in scientific research:
Comparison with Similar Compounds
1-Ethynylbicyclo[1.1.1]pentane is unique compared to other similar compounds due to its ethynyl group, which imparts additional reactivity and versatility. Similar compounds include:
Bicyclo[1.1.1]pentane: Lacks the ethynyl group but shares the same rigid structure.
1,2-Difunctionalized bicyclo[1.1.1]pentanes: These compounds have additional functional groups that mimic ortho/meta-substituted arenes.
Bicyclo[1.1.1]pentane derivatives: Various derivatives with different substituents at the bridgehead positions.
These compounds are often used as bioisosteres in drug design, replacing traditional aromatic rings to enhance solubility, permeability, and metabolic stability .
Properties
IUPAC Name |
1-ethynylbicyclo[1.1.1]pentane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-2-7-3-6(4-7)5-7/h1,6H,3-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVQVJPCFVMTHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC12CC(C1)C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558878 | |
Record name | 1-Ethynylbicyclo[1.1.1]pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40558878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127867-25-8 | |
Record name | 1-Ethynylbicyclo[1.1.1]pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40558878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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